molecular formula C15H13ClN2O3S B11788627 6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B11788627
M. Wt: 336.8 g/mol
InChI Key: OQTSKIDDOAGWEP-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Imidazole Ring: The imidazole ring can be formed by the cyclization of α-haloketones with formamide or ammonium acetate.

    Coupling of the Rings: The thiazole and imidazole rings are then fused together through a cyclization reaction involving appropriate intermediates.

    Introduction of Substituents: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions, while the carboxylic acid group is introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the chloro group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products include 6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxaldehyde and 6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid.

    Reduction: Products include 6-(3-Hydroxy-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new drugs.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
  • 6-(3-Methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
  • 6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

Uniqueness

The uniqueness of 6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C15H13ClN2O3S

Molecular Weight

336.8 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C15H13ClN2O3S/c1-7-12(9-4-5-11(21-3)10(16)6-9)17-15-18(7)8(2)13(22-15)14(19)20/h4-6H,1-3H3,(H,19,20)

InChI Key

OQTSKIDDOAGWEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C(=C(S2)C(=O)O)C)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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